4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one

Catalog No.
S12296186
CAS No.
M.F
C9H8INO
M. Wt
273.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one

Product Name

4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one

IUPAC Name

4-amino-5-iodo-2,3-dihydroinden-1-one

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

InChI

InChI=1S/C9H8INO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4,11H2

InChI Key

UWRRDGQVDMWZLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)I)N

4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its unique bicyclic structure, which includes an indanone framework with an amino group at the 4-position and an iodine atom at the 5-position. Its molecular formula is C9H8INOC_9H_8INO, and it has a molecular weight of approximately 245.07 g/mol. The presence of the iodine atom significantly influences the compound's reactivity and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis.

4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one can undergo various chemical transformations, including:

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to diverse substituted derivatives.
  • Oxidation Reactions: The compound can be oxidized to form 5-iodo-1-indanone using oxidizing agents like chromium trioxide in acetic acid.
  • Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The typical reagents and conditions for these reactions include solvents like ethanol or dichloromethane and bases such as sodium hydroxide for substitution reactions.

Research indicates that 4-amino-5-iodo-2,3-dihydro-1H-inden-1-one exhibits significant biological activity, particularly in the context of medicinal chemistry. The compound has been studied for its potential as an antibacterial and antifungal agent. The iodine atom enhances its interaction with biological targets through halogen bonding, which can influence its binding affinity and specificity towards enzymes or receptors involved in various metabolic pathways .

The synthesis of 4-amino-5-iodo-2,3-dihydro-1H-inden-1-one typically involves the following steps:

  • Iodination: Starting from 2,3-dihydro-1H-inden-1-one, iodine is introduced at the 5-position in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
  • Amination: The amino group can be introduced via nucleophilic substitution reactions using suitable amines under basic conditions.

These methods can be optimized for industrial production by employing continuous flow reactors and other advanced techniques to increase yield and purity.

4-Amino-5-iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: The compound is explored for its potential therapeutic applications targeting neurological and inflammatory conditions.
  • Material Science: It is investigated for its potential use in developing novel materials with specific electronic or optical properties.

Studies have shown that 4-amino-5-iodo-2,3-dihydro-1H-inden-1-one interacts with various biological targets. The presence of the iodine atom enhances its reactivity and ability to form non-covalent interactions such as hydrogen bonds and halogen bonds. These interactions are crucial for its potential therapeutic applications, particularly in targeting specific receptors or enzymes involved in disease pathways .

Several compounds share structural similarities with 4-amino-5-iodo-2,3-dihydro-1H-inden-1-one. Here are some notable examples:

Compound NameKey Features
2,3-Dihydro-1H-inden-1-oneParent compound without iodine or amino substitution.
5-Chloro-2,3-dihydro-1H-inden-1-oneContains chlorine instead of iodine; similar reactivity.
5-Bromo-2,3-dihydro-1H-inden-1-oneContains bromine instead of iodine; similar structural features.
4-Amino-6-methyl-2,3-dihydro-1H-indeneContains a methyl group; enhances biological activity potential.

Uniqueness

The uniqueness of 4-amino-5-iodo-2,3-dihydro-1H-inden-1-one lies in its combination of both halogen (iodine) and amino functionalities. This dual functionality not only affects its chemical reactivity but also contributes to its distinctive biological activity compared to similar compounds lacking one of these features. The larger atomic radius and higher electronegativity of iodine compared to chlorine or bromine can lead to different chemical and biological properties .

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

272.96506 g/mol

Monoisotopic Mass

272.96506 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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